Chemical properties and structure of 1-(1,3-Benzothiazol-2-yl)ethanol
Chemical properties and structure of 1-(1,3-Benzothiazol-2-yl)ethanol
Topic: Chemical Properties, Structure, and Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary
1-(1,3-Benzothiazol-2-yl)ethanol (CAS 17147-80-7) represents a critical class of 2-substituted benzothiazoles, serving as a pivotal intermediate in the synthesis of bioactive pharmaceuticals (antitumor, antimicrobial agents) and functional materials (photoinitiators). This guide provides a comprehensive technical analysis of its structural properties, synthetic methodologies—ranging from standard reduction to asymmetric catalysis—and reactivity profile. By integrating physicochemical data with practical laboratory protocols, this document aims to support researchers in effectively utilizing this scaffold for drug discovery and material science applications.
Molecular Architecture & Electronic Properties[1]
The compound features a benzothiazole core—a fused benzene and thiazole ring system—substituted at the C2 position with a 1-hydroxyethyl group. This architecture imparts specific electronic characteristics:
-
Electron Deficiency: The C=N bond in the thiazole ring exerts a strong electron-withdrawing effect, increasing the acidity of the
-proton on the ethanol chain and influencing the chemical shift of adjacent protons. -
Chirality: The C1 carbon of the ethanol chain is a stereocenter. The enantiomers (
and ) often exhibit distinct biological activities, making asymmetric synthesis a priority in medicinal chemistry. -
H-Bonding Potential: The hydroxyl group acts as both a hydrogen bond donor and acceptor, while the thiazole nitrogen serves as a weak acceptor, facilitating binding interactions in protein active sites.
Structural Visualization
The following diagram illustrates the core structure and the electronic influence of the heterocyclic ring.
Caption: Structural connectivity of 1-(1,3-Benzothiazol-2-yl)ethanol highlighting the electronic influence of the heterocycle on the chiral center.
Physicochemical Profile
The following data consolidates physical constants relevant for identification and handling.
| Property | Value | Notes |
| CAS Number | 17147-80-7 | Unique Identifier |
| Molecular Formula | C | |
| Molecular Weight | 179.24 g/mol | |
| Appearance | White to pale yellow powder | Solid at RT |
| Boiling Point | ~294.8°C | At 760 mmHg (Predicted) |
| Density | 1.305 g/cm³ | Predicted |
| Solubility | DMSO, Ethanol, Methanol, DCM | Low solubility in water |
| pKa | ~13.5 (OH group) | Estimated |
Synthetic Pathways[4][6]
Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol is typically achieved via the reduction of 2-acetylbenzothiazole. Depending on the target application, researchers may choose between a racemic reduction or an enantioselective approach.
Workflow Visualization
Caption: Synthetic routes converting 2-acetylbenzothiazole to the target alcohol via hydride reduction (racemic) or transfer hydrogenation (asymmetric).
Method A: Standard Racemic Reduction (Protocol)
Objective: Efficient generation of the racemic alcohol for non-chiral applications (e.g., photoinitiators).
-
Preparation: Dissolve 2-acetylbenzothiazole (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add Sodium Borohydride (NaBH
, 1.5 eq) portion-wise over 15 minutes to control hydrogen evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).
-
Quenching: Quench with saturated NH
Cl solution. -
Extraction: Extract with Dichloromethane (DCM) (
). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.
Method B: Asymmetric Transfer Hydrogenation (Expert Insight)
Objective: Synthesis of enantiopure (
-
Catalyst: RuCl(
-cymene)[( )-Ts-DPEN] (Noyori-type catalyst). -
Conditions: Formic acid/Triethylamine (5:2 azeotrope) as the hydrogen source in DCM or neat.
-
Mechanism: The "metal-ligand bifunctional catalysis" mechanism allows for the delivery of hydride to the carbonyl carbon and a proton to the oxygen via a cyclic transition state, ensuring high enantioselectivity (
ee). -
Why it works: The benzothiazole ring provides steric bulk and electronic differentiation from the methyl group, facilitating excellent facial discrimination by the chiral ruthenium complex.
Structural Characterization
Accurate identification relies on detecting the specific electronic influence of the benzothiazole ring on the ethyl side chain.
Diagnostic NMR Features (Predicted)
The following shifts are characteristic of the 1-(1,3-benzothiazol-2-yl)ethanol scaffold in CDCl
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| 1.65 - 1.70 | Doublet ( | -CH | Methyl group adjacent to chiral center. | |
| 5.15 - 5.25 | Quartet ( | -CH(OH)- | Deshielded by the aromatic heterocycle. | |
| 7.35 - 7.50 | Multiplet | Ar-H (C5, C6) | Benzene ring protons. | |
| 7.85 - 8.00 | Doublets | Ar-H (C4, C7) | Protons closest to the thiazole ring. | |
| ~24.0 | - | -CH | Typical aliphatic methyl. | |
| ~68.5 | - | -CH(OH)- | Benzylic-like alcohol carbon. | |
| ~175.0 | - | C2 (Thiazole) | Characteristic imine-like carbon ( |
Mass Spectrometry
-
Ionization: ESI+ or EI.
-
Molecular Ion:
. -
Fragmentation: Loss of H
O ( ) is common, followed by fragmentation of the ethyl chain to leave the benzothiazole cation ( ).
Applications & Reactivity
Photoinitiators (Oxime Esters)
The alcohol is a precursor to benzothiazole-based oxime esters.
-
Reaction: Oxidation of the alcohol back to the ketone (if not starting from ketone), followed by condensation with hydroxylamine and subsequent esterification.
-
Utility: These derivatives initiate polymerization upon UV exposure, used in lithography and coatings.
Medicinal Chemistry[1][7]
-
Antitumor Agents: The scaffold is derivatized at the hydroxyl group (e.g., carbamates, ethers) to target specific kinases.
-
Antimicrobials: The benzothiazole core is a known pharmacophore for antifungal and antibacterial activity. The chiral alcohol allows for the exploration of stereospecific binding pockets.
Dehydration
Under acidic conditions with heat, the alcohol undergoes dehydration to form 2-vinylbenzothiazole , a monomer for functional polymers.
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative is limited, it should be handled with the same rigor as the parent benzothiazole.
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of powders.
-
Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.
References
-
American Elements. (n.d.). 1-(1,3-benzothiazol-2-yl)ethan-1-ol Product Information. Retrieved from [Link][3][4][5]
-
Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(31), 10084–10087. Retrieved from [Link]
-
Dzwonkowska, J., et al. (2020). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Materials, 13(2), 558. Retrieved from [Link][3][2][4][5][6]
